molecular formula C15H13N5OS B11671185 3-(5-methyl-2-thienyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methyl-2-thienyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671185
M. Wt: 311.4 g/mol
InChI Key: MMRWWGQDSFDHLG-RQZCQDPDSA-N
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Description

3-(5-methyl-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a pyridinylmethylidene group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-pyridinecarboxaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinylmethylidene group can be reduced to form the corresponding pyridylmethyl group.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the pyridinylmethylidene group can produce the corresponding pyridylmethyl derivative.

Scientific Research Applications

3-(5-methyl-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-2-thienyl)-2-propenoic acid
  • 5-methyl-2-(3-thienyl)pyridine
  • 3-methyl-5-[2-(2-thienyl)ethynyl]pyridine

Uniqueness

3-(5-methyl-2-thienyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H13N5OS/c1-10-4-5-14(22-10)12-7-13(19-18-12)15(21)20-17-9-11-3-2-6-16-8-11/h2-9H,1H3,(H,18,19)(H,20,21)/b17-9+

InChI Key

MMRWWGQDSFDHLG-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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